molecular formula C8H6Cl2O2 B11999096 6,8-dichloro-4H-1,3-benzodioxine CAS No. 7355-99-9

6,8-dichloro-4H-1,3-benzodioxine

Cat. No.: B11999096
CAS No.: 7355-99-9
M. Wt: 205.03 g/mol
InChI Key: ZJFGGKYLGUUMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dichloro-4H-1,3-benzodioxine is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-dichloro-4H-1,3-benzodioxine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dichloro-4H-1,3-benzodioxine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,8-dichloro-4H-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-1-5-3-11-4-12-8(5)7(10)2-6/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFGGKYLGUUMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)Cl)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285215
Record name 6,8-dichloro-4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7355-99-9
Record name NSC41080
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,8-dichloro-4H-1,3-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Wider Importance of Benzodioxine Heterocycles

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to organic and medicinal chemistry. nih.govnih.gov More than 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their crucial role in modern drug design. mdpi.com The inclusion of heteroatoms like oxygen, nitrogen, or sulfur can significantly alter a molecule's properties, including its reactivity, solubility, and ability to interact with biological targets. nih.gov

Benzodioxines, a class of oxygen-containing heterocycles, are formed by the fusion of a benzene (B151609) ring with a dioxane ring. tsijournals.com These structures are found in a variety of natural and synthetic compounds with a broad spectrum of biological activities. tsijournals.comnih.gov The 1,3-benzodioxane framework, in particular, is a key component in medicinal and agricultural chemistry research and serves as a versatile intermediate in the synthesis of more complex molecules. nih.govrsc.org Derivatives of 4H-benzo[d] nih.govrsc.orgdioxin-4-one, a related structure, are recognized as active cores in numerous biologically significant molecules. nih.govrsc.org

Research Focus and Article Scope

The primary objective of this article is to provide a comprehensive overview of the chemical compound 6,8-dichloro-4H-1,3-benzodioxine. The discussion will be centered on its structural properties and its classification within the family of substituted 4H-1,3-benzodioxine systems. By focusing exclusively on the chemical and structural aspects of this compound, this article aims to provide a foundational understanding for researchers in the field of synthetic organic chemistry.

Structural Framework and Classification

Strategies for the Construction of the 4H-1,3-Benzodioxine Ring System

The formation of the 4H-1,3-benzodioxine ring is a key step in the synthesis of these compounds. Various synthetic strategies have been developed to achieve this, including condensation reactions, intramolecular cyclization, and metal-mediated processes.

Condensation Reactions and Intramolecular Cyclization Approaches for 4H-1,3-Benzodioxin-6-ol Derivatives

Condensation reactions represent a classical and widely employed method for constructing the 1,3-benzodioxane ring. This typically involves the acid-catalyzed reaction of a phenol (B47542) with an aldehyde. tsijournals.com For instance, the condensation of phenols with formaldehyde (B43269) can yield 1,3-benzodioxane derivatives, with the substitution pattern on the final product being directed by the substituents on the starting phenol. tsijournals.com

Intramolecular cyclization offers another powerful strategy for the synthesis of 4H-1,3-benzodioxine systems. For example, strong Brønsted acid-catalyzed intramolecular cyclization of methyl 3-aryl-2-nitropropionates can lead to the formation of 4H-1,2-benzoxazines. nih.gov While this example leads to a related but different heterocyclic system, the underlying principle of intramolecular ring closure is highly relevant. A more direct approach involves the intramolecular cyclization of o-allyl phenols, which can be converted to methyl dihydrobenzofurans through acid catalysis. nih.gov This type of cyclization highlights the potential for forming cyclic ethers from appropriately substituted phenolic precursors. Furthermore, a cascade reaction involving a Prins cyclization followed by a Friedel–Crafts reaction has been utilized to synthesize 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo researchgate.netannulen-7-ols, demonstrating the power of tandem reactions in building complex polycyclic systems that can incorporate ether linkages. beilstein-journals.org

Nitrogen nucleophiles have been shown to react with 2-(4-oxo-4H-1-benzopyran-3-yl)-1,3-dioxolane through a 1,4-addition, leading to intermediates that cyclize to form various heterocyclic products. rsc.org This showcases how the reactivity of the dioxolane ring can be harnessed in condensation and cyclization sequences.

Iodocyclization Protocols in the Formation of 4H-1,3-Benzodioxin-2-one Derivatives

A general and effective method for the synthesis of 4H-1,3-benzodioxin-2-one derivatives has been developed utilizing an iodocyclization reaction. oup.comoup.com This protocol involves the treatment of t-butyl o-vinylphenyl carbonates with iodine in the presence of sodium hydrogencarbonate. oup.comoup.com This reaction proceeds to give 4-iodomethyl-4H-1,3-benzodioxin-2-one derivatives in moderate to good yields. oup.comoup.com The resulting iodides can be subsequently reduced with tributyltin hydride to afford the corresponding 4-methyl-4H-1,3-benzodioxin-2-one derivatives. oup.comoup.com

This iodocyclization strategy provides a valuable route to functionalized 4H-1,3-benzodioxin-2-ones from readily available 2-vinylphenol precursors. oup.com The reaction of enyne-dioxinones with iodine monochloride also leads to cycloaromatization, forming a range of 4H-1,3-benzodioxin-4-ones. nih.gov

Copper(I)-Mediated Annulation and Functionalization of Benzo[d]oup.comnih.govdioxin-4-ones from Salicylic (B10762653) Acid Precursors

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of benzodioxinone derivatives. A direct synthesis of 4H-benzo[d] oup.comnih.govdioxin-4-one derivatives has been achieved from salicylic acids and acetylenic esters. nih.govrsc.orgnih.gov This reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile. nih.govrsc.orgnih.gov The method is versatile, accommodating both mono- and disubstituted acetylenic esters. nih.gov The proposed mechanism involves a CuI-mediated addition of the salicylic acid to the acetylenic ester, followed by an intramolecular cyclization. scispace.com

The scope of this copper-catalyzed approach has been explored with various substituted salicylic acids. For example, 4-methoxy and 4-bromo substituted salicylic acids have been successfully employed in this reaction, yielding the corresponding benzodioxinone products. researchgate.net The optimization of reaction conditions revealed that a stoichiometric amount of CuI and 1.2 equivalents of NaHCO₃ provide the best results. scispace.com

Furthermore, a copper(II) acetate (B1210297) (Cu(OAc)₂) catalyzed approach has been developed for the synthesis of benzo[d] oup.comnih.govdioxin-4-ones from o-halobenzoic acids and dichloromethane (B109758). researchgate.netrsc.orgrsc.org This reaction involves a tandem Ar-X (X = I, Br) bond hydroxylation and a double Williamson etherification. researchgate.netrsc.org

Synthetic Routes to Halogenated Benzodioxine Scaffolds

The introduction of halogen atoms onto the benzodioxine core is a key strategy for modulating the properties of these compounds. This can be achieved either by direct halogenation of a pre-formed benzodioxine ring or by utilizing halogenated precursors in the ring synthesis.

Approaches to Dichlorination and Other Halogen Substitutions on the Benzodioxine Core

Direct halogenation of phenolic compounds is a well-established method for introducing halogen atoms onto an aromatic ring. google.com For instance, the reaction of an alkenylphenol with a halogen like chlorine or bromine first leads to addition at the double bond of the side chain, followed by substitution on the aromatic ring. google.com Subsequent dehydrohalogenation can then regenerate the double bond, resulting in a nuclear halogenated alkenylphenol. google.com

In the context of benzodioxanes, the bromination of 1,4-benzodioxin-2(3H)-one with N-bromosuccinimide (NBS) has been studied. researchgate.net Under electrophilic conditions, the major product is 7-bromo-1,4-benzodioxin-2(3H)-one, while photolytic conditions favor the formation of the 6-bromo isomer. researchgate.net This demonstrates that the regioselectivity of halogenation can be controlled by the reaction conditions.

Utilization of Halogenated Precursors in Benzodioxine Synthesis, exemplified by intermediate synthesis

An alternative and often more controlled approach to halogenated benzodioxines involves the use of halogenated starting materials. For example, the condensation of 2-hydroxy-3,5-dichlorobenzyl alcohol with formaldehyde in the presence of hydrochloric acid yields 6,8-dichloro-4H-1,3-benzodioxane. tsijournals.com This method highlights the direct incorporation of the desired dichlorination pattern from a readily available halogenated precursor.

Similarly, the synthesis of 4H-benzo[d] oup.comnih.govdioxin-4-ones from o-halobenzoic acids provides a route to halogenated derivatives. researchgate.netrsc.org For instance, using a fluorinated o-halobenzoic acid in the copper-catalyzed reaction with dichloromethane leads to the formation of 7-fluoro-4H-benzo[d] oup.comnih.govdioxin-4-one. rsc.org This strategy allows for the precise placement of halogen substituents on the benzodioxine ring system.

Below is a table summarizing the synthesis of a halogenated benzodioxine derivative from a halogenated precursor:

PrecursorReagents and ConditionsProduct
2-hydroxy-3,5-dichlorobenzyl alcoholFormaldehyde, Hydrochloric Acid6,8-dichloro-4H-1,3-benzodioxane

This approach, utilizing pre-halogenated building blocks, offers a reliable and regioselective pathway to specifically substituted halogenated benzodioxines.

Green Chemistry Principles Applied to Benzodioxine Synthesis (Contextual)

The paradigm of green chemistry, which emphasizes the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances, has become a central theme in modern organic synthesis. nih.gov The application of these principles to the synthesis of heterocyclic compounds, such as benzodioxines, is of particular importance due to their prevalence in pharmaceuticals and agrochemicals. nih.gov Traditional synthetic routes often rely on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents, leading to significant environmental burdens. In contrast, green chemistry approaches aim to improve efficiency, reduce waste, and enhance safety. Key strategies in this endeavor include the use of alternative energy sources like microwave irradiation and the implementation of solvent-free reaction conditions. epa.govrasayanjournal.co.in

Microwave-Assisted and Solvent-Free Methodologies for Related Heterocycles

While specific literature on the microwave-assisted or solvent-free synthesis of 6,8-dichloro-4H-1,3-benzodioxine is not extensively documented, the principles can be understood through methodologies applied to structurally related heterocycles, such as 1,3-benzodioxoles and other benzodioxane derivatives. These examples provide a strong contextual basis for the potential application of green synthetic methods to the target compound.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov These advantages include dramatically reduced reaction times, increased product yields, and often, enhanced purity. wjarr.com The mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with traditional oil baths or heating mantles. nih.gov

A pertinent example is the microwave-assisted synthesis of 2-phenyl-substituted 1,3-benzodioxole (B145889) derivatives. In this method, catechol is reacted with various benzoic acid derivatives under microwave irradiation in the presence of polyphosphoric acid, which serves as both a catalyst and a solvent. epa.govresearchgate.net This approach not only accelerates the reaction but also circumvents the need for additional toxic organic solvents. epa.gov Another study demonstrated an efficient synthesis of a diverse library of 1,3-benzodioxoles from catechol and various ketones or aldehydes using controlled microwave heating, achieving excellent yields in as little as 90-120 minutes, compared to 7.5-70 hours required for classical reflux methods. researchgate.net

The synthesis of other heterocyclic systems, such as quinoxaline (B1680401) derivatives, has also benefited from microwave assistance. A novel solvent-free methodology for quinoxaline synthesis was developed using microwave irradiation, resulting in high yields within just 5 minutes. pharmainfo.in Similarly, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with high efficiency under solvent-free conditions using microwave irradiation and a catalytic amount of Er(OTf)₃. mdpi.com These examples underscore the potential for developing a microwave-assisted synthesis of 6,8-dichloro-4H-1,3-benzodioxine, likely from 4,6-dichlorobenzene-1,2-diol and a suitable formaldehyde equivalent, which would be expected to proceed rapidly and with high efficiency.

The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating for related heterocyclic compounds:

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to a few hours
Energy Consumption HighLow
Solvent Use Often requires large volumes of organic solventsCan often be performed solvent-free or with green solvents
Yield Variable, often lowerGenerally higher
Purity May require extensive purificationOften results in cleaner products
Heating Mechanism Conduction and convection (slow, inefficient)Direct dielectric heating (rapid, efficient)

Solvent-Free Methodologies:

Solvent-free, or solid-state, reactions represent another cornerstone of green chemistry, eliminating the environmental and economic costs associated with solvent use, separation, and disposal. nih.gov These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic solid support, or by heating the neat reactants.

A noteworthy solvent-free approach has been developed for the synthesis of 2-hydroxymethyl-1,4-benzodioxane (B143543) (HMB), a key pharmaceutical intermediate. This method involves the reaction of catechol with glycerol (B35011) carbonate in the presence of a basic catalyst without any solvent. rsc.org The reaction proceeds to high conversion and yield in just one hour at 170 °C. rsc.org The use of a renewable reagent like glycerol carbonate further enhances the green credentials of this synthesis. rsc.org

Furthermore, the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions has been shown to be an efficient method for producing symmetric methylene (B1212753) diesters. nih.gov This strategy offers high product yields and a simplified work-up procedure. nih.gov Contextually, a solvent-free approach for the synthesis of 6,8-dichloro-4H-1,3-benzodioxine could be envisioned by reacting 4,6-dichlorobenzene-1,2-diol with a suitable methylene-donating reagent, potentially with a solid acid or base catalyst, under thermal or microwave conditions.

The development of catalyst-free and open-air conditions for the synthesis of 3,1-benzoxathiin-4-ones and 1,3-benzodioxin-4-ones from propargylic alcohols and salicylic or thiosalicylic acids further highlights the trend towards minimizing hazardous reagents and simplifying reaction setups. rsc.orgresearchgate.netbeilstein-journals.org

The research findings for these related methodologies are summarized in the interactive table below:

Heterocyclic SystemGreen MethodologyKey Findings & Advantages
1,3-Benzodioxole Derivatives Microwave-AssistedReaction of catechol and carbonyl compounds; significant reduction in reaction time (minutes vs. hours); high yields (up to 96%). researchgate.net
2-Phenyl-1,3-benzodioxole Derivatives Microwave-AssistedUse of polyphosphoric acid as catalyst and solvent; avoids toxic organic solvents; economical and effective. epa.govresearchgate.net
2-Hydroxymethyl-1,4-benzodioxane Solvent-FreeReaction of catechol and glycerol carbonate with a basic catalyst; quantitative conversion and high yield (up to 88%) in 1 hour. rsc.org
Quinoxaline Derivatives Microwave-Assisted, Solvent-FreeHigh yields in 5 minutes without the need for costly and harmful solvents. pharmainfo.in
1,2-Disubstituted Benzimidazoles Microwave-Assisted, Solvent-FreeQuantitative yields in 5-10 minutes with only 1% mol of catalyst, reducing energy consumption. mdpi.com
3,1-Benzoxathiin-4-ones / 1,3-Benzodioxin-4-ones Catalyst-Free, Open-AirReaction of propargylic alcohols with salicylic/thiosalicylic acids; avoids the need for a catalyst and inert atmosphere. rsc.orgresearchgate.netbeilstein-journals.org

Electrophilic and Nucleophilic Reactivity at the Benzodioxine Core

The electronic nature of the 6,8-dichloro-4H-1,3-benzodioxine core makes it a substrate for both nucleophilic and electrophilic reagents, with the reaction pathway being highly dependent on the reaction conditions and the nature of the attacking species.

The chlorine atoms on the aromatic ring of 6,8-dichloro-4H-1,3-benzodioxine are potential sites for nucleophilic aromatic substitution (SNAr). While aromatic halides are generally unreactive towards nucleophiles, the presence of activating groups can facilitate such reactions. libretexts.org In the case of 6,8-dichloro-4H-1,3-benzodioxine, the ether oxygens of the dioxine ring act as electron-donating groups, which would typically deactivate the ring towards nucleophilic attack. However, the presence of two chlorine atoms and the potential for stabilization of a Meisenheimer intermediate could allow for substitution under forcing conditions. youtube.com

SNAr reactions are significantly favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com In the absence of such groups, as in the parent 6,8-dichloro-4H-1,3-benzodioxine, the reactivity is expected to be low. However, the introduction of electron-withdrawing substituents, such as a nitro group, onto the aromatic ring would dramatically increase the susceptibility of the chlorine atoms to nucleophilic displacement.

The regioselectivity of nucleophilic attack on substituted dichlorinated aromatic systems is a subject of considerable study. For instance, in 2,4-dichloroquinazoline, nucleophilic attack preferentially occurs at the 4-position due to the electronic properties of the heterocyclic system. mdpi.com For 6,8-dichloro-4H-1,3-benzodioxine, computational studies would be beneficial to predict the relative reactivity of the C6 and C8 positions towards nucleophiles. It is plausible that one chlorine atom may be more readily displaced than the other, allowing for sequential substitution reactions.

Reactant Reagent Product(s) Conditions Notes
2,4,6-Trinitrochlorobenzeneaq. NaOH2,4,6-TrinitrophenolRoom TemperatureExample of an activated aryl halide undergoing SNAr. libretexts.org
2,4-DichloroquinazolineAmines2-Chloro-4-aminoquinazolinesVariousRegioselective substitution at the 4-position. mdpi.com
Aryl Halide (activated)NucleophileSubstituted AreneVariesGenerally requires electron-withdrawing groups for facile reaction. libretexts.org

The benzene ring of the 6,8-dichloro-4H-1,3-benzodioxine scaffold is susceptible to electrophilic aromatic substitution (SEAr) due to the activating effect of the ether oxygen atoms. These oxygen atoms donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. numberanalytics.comwikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.comlibretexts.org

The directing effect of the substituents on the ring dictates the position of electrophilic attack. The ether oxygens are ortho, para-directing. In 6,8-dichloro-4H-1,3-benzodioxine, the positions ortho and para to the ether oxygens are C5, C7, and C8a (or C4a). The chlorine atoms are deactivating but are also ortho, para-directing. The interplay of these directing effects will determine the regiochemical outcome of electrophilic substitution. The most likely positions for electrophilic attack would be C5 and C7, as they are activated by the ether oxygens and are not sterically hindered. A detailed analysis of the combined electronic and steric effects would be necessary to predict the major product.

Reaction Type Typical Reagents General Product Notes
NitrationHNO₃, H₂SO₄Nitroaromatic etherThe nitronium ion (NO₂⁺) is the electrophile. byjus.com
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Haloaromatic etherA Lewis acid catalyst is typically required. byjus.com
SulfonationSO₃, H₂SO₄Aromatic sulfonic acidThe reaction is reversible. byjus.com
Friedel-Crafts AlkylationR-Cl, AlCl₃Alkylated aromatic etherProne to carbocation rearrangements and polyalkylation. libretexts.org
Friedel-Crafts AcylationRCOCl, AlCl₃Acylated aromatic etherThe product is a ketone, which is deactivating. libretexts.org

Oxidative and Reductive Transformations

The 6,8-dichloro-4H-1,3-benzodioxine scaffold can undergo both oxidative and reductive transformations, targeting either the aromatic ring, the dioxine portion, or attached functional groups.

The oxidation of the 4H-1,3-benzodioxine ring system itself is not extensively documented. However, related transformations provide insight into potential oxidative pathways. For instance, the reaction of certain alkyl-substituted benzenes with o-chloranil at elevated temperatures can yield 4,5,6,7-tetrachloro-1,3-benzodioxoles. This reaction proceeds via benzylic oxidation followed by an acetal (B89532) formation. While this leads to a benzodioxole rather than a benzodioxine, it highlights a potential mode of reactivity for substituted benzodioxine precursors.

The dioxine ring, being an ether, is generally resistant to oxidation under mild conditions. However, strong oxidizing agents could potentially cleave the ether linkages. Furthermore, if the aromatic ring of a 6,8-dichloro-4H-1,3-benzodioxine derivative were to bear an alkyl substituent, this side chain could be oxidized to a carboxylic acid using standard reagents like potassium permanganate (B83412) or sodium dichromate, likely leaving the chlorinated benzodioxine core intact under controlled conditions.

The reduction of functionalized 6,8-dichloro-4H-1,3-benzodioxine derivatives can be directed at several sites. The aromatic ring can be reduced to a cyclohexane (B81311) ring under forcing conditions, typically involving catalytic hydrogenation at high pressure and temperature with catalysts like rhodium, ruthenium, or nickel. libretexts.orglumenlearning.com Milder conditions would likely leave the aromatic ring intact.

The chlorine atoms on the aromatic ring can be removed via catalytic hydrogenolysis. This is a common method for the dehalogenation of aryl halides, often employing a palladium catalyst and a hydrogen source.

If the benzodioxine scaffold is functionalized with reducible groups, such as nitro or carbonyl groups, these can be selectively reduced. For example, a nitro group can be reduced to an amino group using various reagents, including catalytic hydrogenation or metals in acidic media. libretexts.org An aryl ketone can be reduced to a methylene group via methods like the Clemmensen or Wolff-Kishner reduction, or to a secondary alcohol using sodium borohydride (B1222165) or lithium aluminum hydride. numberanalytics.com

Transformation Typical Reagents Product Type Notes
Aromatic Ring ReductionH₂, Ni, high pressure/tempSubstituted cyclohexaneRequires forcing conditions. lumenlearning.com
DehalogenationH₂, Pd/CDehalogenated benzodioxineHydrogenolysis of the C-Cl bonds.
Nitro Group ReductionH₂, Pd/C or Fe, HClAmino-benzodioxineA common transformation in aromatic chemistry. libretexts.org
Ketone Reduction (to alcohol)NaBH₄ or LiAlH₄Alcohol-substituted benzodioxineA mild and selective reduction. numberanalytics.com
Ketone Reduction (to methylene)Zn(Hg), HCl or H₂NNH₂, KOHAlkyl-substituted benzodioxineClemmensen or Wolff-Kishner reduction.

Cycloaddition and Rearrangement Processes

The 6,8-dichloro-4H-1,3-benzodioxine scaffold possesses a diene system within its aromatic core, which could potentially participate in cycloaddition reactions, although the aromaticity of the ring presents a significant energy barrier. Diels-Alder reactions involving benzene rings are rare and typically require harsh conditions or specific activation. However, related heterocyclic systems have been shown to undergo cycloaddition. For example, o-benzoquinones react with electron-rich dienes to form benzodioxin adducts. ias.ac.in Furthermore, furo[3,4-b]benzodioxin has been shown to undergo double Diels-Alder reactions. researchgate.net These examples suggest that under the right conditions or with appropriate functionalization, the benzodioxine core might exhibit cycloaddition reactivity. 1,3-dipolar cycloadditions are another class of reactions that could potentially be employed to construct novel heterocyclic systems fused to the benzodioxine framework. wikipedia.orgorganic-chemistry.orgchemarticle.com

Rearrangement reactions are fundamental in organic synthesis for creating complex molecular architectures. wiley-vch.deberhamporegirlscollege.ac.inwikipedia.orgslideshare.netlibretexts.org Functionalized 6,8-dichloro-4H-1,3-benzodioxine derivatives could be substrates for various rearrangement reactions. For instance, a derivative bearing a hydroxyl group adjacent to a carbonyl could potentially undergo a benzilic acid type rearrangement. wikipedia.org Other classic rearrangements such as the Beckmann, Baeyer-Villiger, or Claisen rearrangements could be envisaged for appropriately substituted benzodioxine precursors, leading to a diverse array of novel structures. wiley-vch.delibretexts.org

Pericyclic Reactions and Intramolecular Cyclizations

Intramolecular cyclization reactions, however, present a more plausible pathway for the transformation of substituted 6,8-dichloro-4H-1,3-benzodioxine derivatives. For instance, the introduction of appropriate functional groups could facilitate ring-closing reactions to form more complex polycyclic systems. Research on the synthesis of functionalized 4-substituted-4H-benzo[d] nih.govresearchgate.netoxazines has demonstrated the feasibility of intramolecular cyclization of related structures. nih.gov In one study, ortho-amide-N-tosylhydrazones were used as precursors to diazo compounds, which then underwent an intramolecular ring closure to form the oxazine (B8389632) ring in good to excellent yields. nih.gov Another approach involves a domino carbonylation-cyclization of ortho-iodophenols to produce 4H-1,3-benzoxazin-4-ones. nih.gov These examples highlight the potential for intramolecular cyclization in systems bearing a phenolic oxygen, a key feature of the precursors to benzodioxines.

While direct evidence for pericyclic reactions of 6,8-dichloro-4H-1,3-benzodioxine is absent from the current literature, the principles of intramolecular cyclization suggest that with appropriate functionalization, this scaffold could serve as a precursor to more complex heterocyclic structures.

Thermal and Photochemical Transformations of Dioxin Rings

The stability of the 4H-1,3-benzodioxine ring under thermal and photochemical conditions is a critical aspect of its chemistry. The presence of chlorine atoms on the benzene ring can significantly influence these transformations.

Thermal Transformations:

The thermal stability of the 4H-1,3-benzodioxine ring is generally high. However, at elevated temperatures, fragmentation or rearrangement reactions can be expected. The likely pathway for thermal decomposition would involve the cleavage of the C-O bonds of the dioxin ring. The specific products would depend on the reaction conditions and the presence of other reagents.

Photochemical Transformations:

Photochemical reactions of chlorinated aromatic compounds are well-documented and often involve the homolytic cleavage of the carbon-chlorine bond. wikipedia.org In the context of 6,8-dichloro-4H-1,3-benzodioxine, irradiation with UV light could potentially lead to the formation of radical species. These highly reactive intermediates could then participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or dimerization.

Furthermore, studies on the aquatic photochemistry of chlorinated triclosan (B1682465) derivatives, which also contain a chlorinated diphenyl ether linkage, have shown that these compounds can undergo photochemical conversion to form polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov This transformation proceeds through an intramolecular cyclization following photolytic cleavage. While 6,8-dichloro-4H-1,3-benzodioxine has a different structure, the potential for photochemical reactions to induce cyclization or other transformations should be considered, especially in environmental contexts. The photolysis rates of such compounds are often dependent on the speciation, with phenolate (B1203915) forms degrading significantly faster than the corresponding phenol forms. nih.gov

The photolysis of chlorine and monochloramine in water is known to produce reactive species such as hydroxyl (HO•) and chlorine (Cl•) radicals. psu.edunih.gov The presence of such reactive species, if generated from the photochemical degradation of the chloro substituents, could initiate further complex reactions.

Derivatization Strategies via Ring Substituents

The functionalization of the 6,8-dichloro-4H-1,3-benzodioxine scaffold can be achieved by targeting the substituents on the aromatic ring. This allows for the synthesis of a diverse range of derivatives with tailored properties.

Transformations Involving Methyl and Hydroxymethyl functionalities

While specific studies on the transformation of methyl and hydroxymethyl groups on the 6,8-dichloro-4H-1,3-benzodioxine scaffold are not extensively reported, the reactivity of these functional groups is well-established in organic chemistry.

Methyl Group Transformations:

A methyl group attached to the aromatic ring can be a handle for further functionalization. For instance, it can undergo free-radical halogenation, typically at the benzylic position, to introduce a halogen atom. This newly introduced halogen can then serve as a leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Hydroxymethyl Group Transformations:

A hydroxymethyl group is a versatile functional group that can undergo a variety of transformations. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a rich field of carbonyl chemistry. The aldehyde can then be used in reactions such as Wittig olefination, reductive amination, or condensation reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides.

The hydroxyl group itself can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, it can be replaced by a halogen using standard halogenating agents. The crystal structure of a related compound, (+/-)-6-tert-butyl-8-hydroxymethyl-2-phenyl-4H-1,3-benzodioxin, has been reported, confirming the presence and accessibility of the hydroxymethyl group. nih.gov

The following table summarizes the potential transformations of methyl and hydroxymethyl functionalities on a generalized 6,8-dichloro-4H-1,3-benzodioxine scaffold.

Starting FunctionalityReagent/ConditionProduct FunctionalityReaction Type
-CH₃NBS, Light/Heat-CH₂BrFree-Radical Halogenation
-CH₂BrNu⁻-CH₂NuNucleophilic Substitution
-CH₂OHPCC, CH₂Cl₂-CHOOxidation
-CH₂OHKMnO₄, H⁺-COOHOxidation
-CHORNH₂, NaBH₃CN-CH₂NHRReductive Amination
-COOHSOCl₂-COClAcid Halide Formation
-COClR'OH-COOR'Esterification
-COClR'₂NH-CONR'₂Amidation
-CH₂OHTsCl, Pyridine-CH₂OTsTosylation
-CH₂OTsNu⁻-CH₂NuNucleophilic Substitution

Theoretical and Computational Investigations of 6,8 Dichloro 4h 1,3 Benzodioxine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics. For 6,8-dichloro-4H-1,3-benzodioxine, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its electronic structure.

These calculations can provide detailed information on:

Molecular Orbital (MO) Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. The electronegative chlorine and oxygen atoms would significantly withdraw electron density, creating a complex electrostatic potential map. This map is essential for predicting sites susceptible to nucleophilic or electrophilic attack.

For related 1,3-benzodioxole (B145889) derivatives, quantum chemical calculations have been used to correlate molecular structure with properties like corrosion inhibition, where parameters such as the energy of the HOMO, the energy of the LUMO, and the dipole moment are key predictors of efficiency. researchgate.net Similar DFT calculations on 1,3,4-oxadiazol-2-one derivatives have shown that electrostatic fields, largely dictated by heteroatoms, are critical to their biological activity. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for a Substituted Benzodioxole Derivative This table demonstrates typical parameters obtained from quantum chemical calculations that would be applicable to the analysis of 6,8-dichloro-4H-1,3-benzodioxine.

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO GapEnergy difference indicating chemical stability5.3 eV
Dipole MomentMeasure of the net molecular polarity2.1 Debye

Note: Values are illustrative and based on typical findings for related heterocyclic compounds.

Molecular Modeling and Conformational Analysis of 1,3-Benzodioxine Compounds

The 4H-1,3-benzodioxine ring system is not planar and can adopt several conformations. Molecular modeling and conformational analysis are used to determine the most stable three-dimensional structures and the energy barriers between them.

The central dioxine ring in 4H-1,3-benzodioxine can exist in different conformations, such as a half-chair or sofa conformation. The specific conformation of 6,8-dichloro-4H-1,3-benzodioxine would be influenced by the steric and electronic effects of the two chlorine atoms on the benzene (B151609) ring.

Conformational analysis of related halogenated compounds has shown that:

Theoretical calculations can predict the minimum-energy conformers. For 3',4'-dichlorobenzophenone, a helical conformer with a specific dihedral angle was identified as the most stable. rsc.org

The polarity of the environment can significantly impact conformational preference. Studies on 1,3-difluorinated alkanes reveal that the population of different conformers changes with solvent polarity, a phenomenon that would also apply to 6,8-dichloro-4H-1,3-benzodioxine. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational tools like the Karplus equation, is a powerful experimental method to validate theoretical conformational models by relating coupling constants to dihedral angles. mdpi.commdpi.com

For 6,8-dichloro-4H-1,3-benzodioxine, computational models would calculate the relative energies of possible conformers, providing insight into the molecule's flexibility and its predominant shape in different environments. This is crucial as the specific 3D structure dictates how the molecule interacts with other molecules, such as biological receptors or catalysts.

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry is an invaluable tool for predicting the most likely pathways for chemical reactions, identifying transition states, and calculating activation energies. This allows for the mapping of the potential energy surface, which provides a detailed picture of the reaction mechanism.

For 6,8-dichloro-4H-1,3-benzodioxine, this approach could be used to study various reactions, such as electrophilic aromatic substitution, nucleophilic attack, or free-radical halogenation. youtube.com For instance, predicting the outcome of a nitration reaction would involve:

Modeling Reactant Complex: Simulating the interaction of the benzodioxine with the nitrating agent.

Locating Transition States: Identifying the highest-energy structures along the reaction coordinate for substitution at different positions on the aromatic ring. The chlorine atoms and the dioxine ring would exert directing effects.

Calculating Activation Energies: The energy difference between the reactant complex and the transition state determines the reaction rate. The position with the lowest activation energy would be the preferred site of reaction.

Identifying Intermediates and Products: Modeling the stable intermediates (like a sigma complex) and the final products.

Studies on the oxidation of related benzodioxin compounds have successfully used computational methods to elucidate complex mechanisms involving intermediates like o-quinone methides. Similarly, DFT calculations have been used to map the reaction energy landscapes for Diels-Alder reactions, identifying transition states and reaction pathways.

Structural Elucidation through X-ray Crystallography of 1,3-Benzodioxine Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for 6,8-dichloro-4H-1,3-benzodioxine is not reported, the methodology is well-established for its derivatives.

The process involves:

Crystal Growth: Growing a suitable single crystal of the compound.

Data Collection: Irradiating the crystal with X-rays and measuring the diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to calculate the positions of each atom in the crystal lattice.

An X-ray structure of 6,8-dichloro-4H-1,3-benzodioxine would provide unambiguous data on bond lengths, bond angles, and dihedral angles. It would confirm the conformation of the dioxine ring and reveal how molecules pack together in the solid state through intermolecular interactions (e.g., C-H···Cl, C-H···O, or π-π stacking). The crystalline sponge method is an advanced technique that can even determine the structure of analytes that are liquids or oils by encapsulating them within a porous crystalline framework. nih.gov

Table 2: Illustrative Crystallographic Data for a Fictional 1,3-Benzodioxine Derivative Crystal This table shows the type of information obtained from a single-crystal X-ray diffraction experiment.

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal latticeMonoclinic
Space GroupThe specific symmetry group of the crystalP2₁/c
a, b, c (Å)Dimensions of the unit cella = 8.5, b = 12.1, c = 9.3
α, β, γ (°)Angles of the unit cellα = 90, β = 105.2, γ = 90
Volume (ų)Volume of the unit cell925.4
ZNumber of molecules in the unit cell4

Note: Data are for illustrative purposes only.

In Silico Approaches for Predicting Reactivity and Selectivity

In silico (computational) methods are widely used to predict the reactivity and selectivity of compounds before they are synthesized, saving time and resources. These methods range from simple rule-based systems to complex machine learning models and quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov

For 6,8-dichloro-4H-1,3-benzodioxine, these approaches could predict:

Site of Metabolism: Predicting which part of the molecule is most likely to be metabolized by enzymes like cytochrome P450.

Reactivity in Specific Reactions: For example, predicting the regioselectivity of an electrophilic aromatic substitution reaction. The electronic effects of the two chlorine atoms and the fused dioxine ring would be the primary determinants.

Drug-likeness and ADME Properties: If considering the molecule for pharmaceutical applications, computational tools can predict properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov Studies on benzodioxane derivatives often employ these tools to screen for promising drug candidates. mdpi.comnih.gov

QSAR models build a mathematical relationship between a molecule's structural features (descriptors) and its activity. For a series of related benzodioxine compounds, a QSAR model could be built to predict a specific property, such as binding affinity to a protein, based on descriptors like lipophilicity (logP), molecular weight, and calculated electronic properties. nih.gov

Strategic Applications of the 6,8 Dichloro 4h 1,3 Benzodioxine Scaffold in Organic Synthesis

Utilization as a Key Synthetic Intermediate for Complex Molecules

The 6,8-dichloro-4H-1,3-benzodioxine framework serves as a crucial intermediate in the synthesis of more complex molecular structures, particularly in agrochemical and pharmaceutical research. The chlorinated aromatic core provides a stable and modifiable platform for building intricate molecular designs.

A prominent example of its application is found in the synthesis of potent insecticides. A structurally related compound, 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, is a key precursor in the industrial preparation of Chlorantraniliprole. smolecule.com This pesticide is synthesized by reacting the benzodioxine intermediate with other complex heterocyclic components. smolecule.comgoogle.com The synthesis leverages the reactivity of the benzodioxine core to construct the final, highly functionalized agrochemical product. Although the specific 6,8-dichloro analog is not the primary component in this widely-cited synthesis, its structural similarity highlights the utility of such chlorinated benzodioxines as foundational synthons.

In the broader context of pharmaceutical research, the benzodioxine scaffold is recognized for its presence in a variety of biologically active molecules. scielo.br The dichloro-substitution pattern on the 6,8-dichloro-4H-1,3-benzodioxine molecule offers specific electronic properties and steric configurations that can be exploited to design molecules with desired therapeutic activities. The synthesis of complex sulfonamides and acetamides often starts from precursors containing the benzodioxane moiety, demonstrating the scaffold's versatility in creating diverse libraries of compounds for screening. scielo.br

Table 1: Examples of Complex Molecules Derived from Benzodioxine-related Scaffolds

Precursor TypeDerived Complex MoleculeField of ApplicationSynthetic Role of Scaffold
Chlorinated 4H-1,3-benzodioxineChlorantraniliproleAgrochemical (Insecticide)Core building block for final active ingredient. smolecule.com
Dibromo-4H-benzo[d] smolecule.comgoogle.comoxazin-4-oneQuinazolinone DerivativesPharmaceutical ResearchStarting material for reaction with nucleophiles to form new heterocyclic systems. nih.gov
2,3-dihydro-1,4-benzodioxin-6-amineN-substituted SulfonamidesPharmaceutical ResearchCore moiety for derivatization with various functional groups. scielo.br

Role in the Design and Construction of Novel Heterocyclic Architectures

The 6,8-dichloro-4H-1,3-benzodioxine scaffold is an excellent starting point for the synthesis of novel and diverse heterocyclic architectures. Its inherent reactivity allows for a range of chemical transformations, enabling chemists to build upon its core structure. Derivatives of this compound are considered excellent precursors for creating a variety of heterocyclic frameworks due to their embedded aryl ring functionalities. smolecule.com

One key aspect of its utility is the ability to undergo electrophilic aromatic substitution. The chlorine atoms on the benzodioxine ring can direct further functionalization of the aromatic system, allowing for the introduction of additional substituents. smolecule.com Furthermore, related structures can be subjected to reactions with various nucleophiles and electrophiles to construct more elaborate systems. For instance, studies on the similarly substituted 6,8-dibromo-2-ethyl-4H-benzo[d] smolecule.comgoogle.comoxazin-4-one show its reaction with nitrogen nucleophiles to yield quinazolinone derivatives and with carbon electrophiles like benzaldehyde to afford other complex benzoxazinone structures. nih.gov These reactions demonstrate a common strategy where the core benzodioxine-like scaffold is transformed into different, medicinally relevant heterocyclic rings.

The general synthetic utility of benzodioxines extends to their use in multi-component reactions, which are efficient processes for building complex molecules in a single step. smolecule.com The functional groups that can be installed on the 6,8-dichloro-4H-1,3-benzodioxine ring can serve as handles for engaging in such reactions, leading to the rapid assembly of diverse molecular libraries.

Precursor in Materials Science Research

While the direct application of 6,8-dichloro-4H-1,3-benzodioxine in polymer synthesis and nanomaterial fabrication is not extensively documented in current literature, its chemical structure suggests significant potential as a precursor in materials science. Dichlorinated aromatic compounds are a well-established class of monomers for synthesizing high-performance polymers through polycondensation reactions.

Theoretically, the two chlorine atoms of 6,8-dichloro-4H-1,3-benzodioxine could participate in nucleophilic aromatic substitution reactions with bisphenols or other difunctional nucleophiles. This type of polymerization is a standard method for producing poly(aryl ether)s, a class of polymers known for their thermal stability and mechanical strength. The rigid benzodioxine unit, if incorporated into a polymer backbone, could impart favorable properties such as a high glass transition temperature and specific optical or electronic characteristics.

Similarly, in nanomaterial fabrication, functionalized aromatic molecules are often used as capping agents or as building blocks for self-assembled monolayers or metal-organic frameworks (MOFs). The 6,8-dichloro-4H-1,3-benzodioxine scaffold could be functionalized with appropriate groups (e.g., carboxylic acids, thiols) to enable its attachment to nanoparticle surfaces or its integration into larger supramolecular structures. However, it is important to note that these applications remain speculative pending dedicated research in this area.

Exploration of Structure-Function Relationships in Chemical Space

The relationship between the structure of 6,8-dichloro-4H-1,3-benzodioxine and its chemical function (reactivity, stability, electronic properties) is governed by the interplay of its constituent parts: the aromatic ring, the dichloro substituents, and the dioxine heterocycle.

The two electron-withdrawing chlorine atoms significantly influence the electronic properties of the benzene (B151609) ring. They decrease the electron density of the aromatic system, affecting its susceptibility to electrophilic and nucleophilic attack. This electronic modification is key to controlling the regioselectivity of further chemical reactions. For example, in a study of the similarly substituted 4,6-dichloro-5-nitrobenzofuroxan, it was observed that the two chlorine atoms are not chemically equivalent due to the influence of the fused heterocyclic ring. mdpi.com DFT calculations showed that one carbon atom attached to a chlorine is significantly more electropositive, making it the exclusive site for nucleophilic attack. mdpi.com A similar principle would apply to 6,8-dichloro-4H-1,3-benzodioxine, where the dioxine ring would influence the reactivity of the C-6 and C-8 positions differently.

Table 2: Predicted Structure-Function Effects on 6,8-dichloro-4H-1,3-benzodioxine

Structural FeaturePredicted Chemical Function/EffectBasis for Prediction
Two Chlorine Atoms (at C6, C8)Electron-withdrawing effect; deactivates the aromatic ring towards electrophilic substitution but activates it for potential nucleophilic aromatic substitution. Modulates regioselectivity.General principles of physical organic chemistry and studies on analogous dichlorinated heterocycles. mdpi.com
1,3-Dioxine RingIntroduces conformational rigidity; influences the electronic environment of the fused benzene ring, making the C6 and C8 positions chemically non-equivalent.Analysis of heterocyclic ring fusion effects on aromatic systems. mdpi.com
Overall MoleculeServes as a moderately reactive scaffold suitable for building complex structures. The HOMO-LUMO gap is expected to be in a range that allows for versatile reactivity.Computational studies on structurally similar benzodioxine derivatives. smolecule.com

Future Research Directions in the Chemistry of 6,8 Dichloro 4h 1,3 Benzodioxine

Development of Novel Catalytic Systems for Efficient Functionalization

The functionalization of the 6,8-dichloro-4H-1,3-benzodioxine core is a critical step towards creating a library of derivatives with diverse functionalities. Future research will likely focus on the development of innovative catalytic systems to achieve this with high efficiency and selectivity.

A primary area of investigation will be the catalytic C-H functionalization of the aromatic ring. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has proven effective for the direct arylation, alkylation, and amination of various aromatic compounds. The development of ligands that can control the regioselectivity of these reactions on the dichlorobenzodioxine ring will be a significant challenge and a key area of focus.

Another promising avenue is the use of photoredox catalysis. This approach, which utilizes light to drive chemical reactions, offers mild reaction conditions and unique reactivity patterns. The development of photocatalytic systems capable of activating the C-Cl bonds or the C-H bonds of the benzodioxine ring could open up new pathways for functionalization that are not accessible through traditional thermal methods.

Catalyst TypePotential FunctionalizationKey Research Focus
Palladium-basedCross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)Ligand design for regioselective C-Cl bond activation.
Rhodium/Iridium-basedDirected C-H activation and functionalizationDevelopment of directing groups compatible with the benzodioxine scaffold.
Photoredox CatalystsRadical-based C-H and C-Cl functionalizationDesign of photocatalysts with appropriate redox potentials for selective bond activation.

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

Beyond known functionalization methods, the unique electronic and steric properties of 6,8-dichloro-4H-1,3-benzodioxine may lead to the discovery of unprecedented reaction pathways. The reactivity of the related compound, 6,8-dibromo-2-ethyl-4H-benzo[d] researchgate.netnih.govoxazin-4-one, towards nucleophiles and electrophiles suggests that the dichloro-benzodioxine analogue will also exhibit rich and varied reactivity. nih.gov

Future studies could explore cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, involving the benzodioxine ring or substituents. The influence of the chlorine atoms on the aromaticity and dienophilic/dienic character of the ring system warrants thorough investigation. Furthermore, ring-opening and ring-rearrangement reactions under various conditions (e.g., acidic, basic, photochemical) could lead to the synthesis of novel heterocyclic systems.

A systematic study of the reaction of 6,8-dichloro-4H-1,3-benzodioxine with a wide range of nucleophiles (e.g., amines, thiols, carbanions) and electrophiles (e.g., acylating agents, nitrating agents) is necessary to map its reactivity profile comprehensively. This could reveal unexpected selectivities and reaction outcomes, providing a deeper understanding of the interplay between the chlorine substituents and the dioxine ring.

Integration with Advanced Synthetic Methodologies

To accelerate the synthesis and screening of 6,8-dichloro-4H-1,3-benzodioxine derivatives, the integration of advanced synthetic methodologies like flow chemistry and automated synthesis will be crucial.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, better heat and mass transfer, and the ability to easily scale up reactions. The synthesis of the benzodioxine core itself, which can be prepared by the condensation of 2,4-dichlorophenol (B122985) with formaldehyde (B43269) tsijournals.com, is amenable to flow conditions. Subsequent functionalization reactions could also be performed in-line, creating a continuous process for the generation of a library of derivatives.

Automated synthesis platforms, which combine robotics with software to perform chemical reactions, can further expedite the drug discovery and material science pipeline. By automating the synthesis and purification of a large number of 6,8-dichloro-4H-1,3-benzodioxine analogues, researchers can rapidly explore the structure-activity relationships of this compound class.

TechnologyApplication to Benzodioxine SynthesisPotential Advantages
Flow ChemistrySynthesis of the core structure and subsequent functionalization reactions.Improved safety, scalability, and reaction control.
Automated SynthesisHigh-throughput synthesis of derivative libraries for screening.Increased efficiency and rapid exploration of chemical space.

Bio-inspired and Sustainable Synthetic Routes to Benzodioxine Scaffolds

In an era of increasing environmental awareness, the development of bio-inspired and sustainable synthetic routes to benzodioxine scaffolds is a critical research direction. Nature provides a vast array of phenolic compounds that could serve as starting materials for the synthesis of novel benzodioxine derivatives.

Future research could focus on utilizing renewable resources, such as lignin-derived phenols, as precursors for the synthesis of the benzodioxine core. This would not only reduce the reliance on petrochemical feedstocks but also introduce structural diversity based on the natural precursor.

Furthermore, the development of enzymatic or chemo-enzymatic methods for the synthesis and functionalization of benzodioxines is a highly attractive goal. Enzymes, with their high selectivity and mild reaction conditions, could offer a green alternative to traditional chemical methods. For instance, laccases or peroxidases could be employed for the selective oxidation and coupling of phenolic precursors, while lipases could be used for the regioselective acylation or deacylation of functionalized benzodioxines. The use of bio-inspired halogenation techniques could also provide a more sustainable route to halogenated benzodioxines. researchgate.net

ApproachKey StrategyPotential Benefits
Use of Renewable FeedstocksSynthesis from lignin-derived phenols or other natural products.Reduced environmental impact and access to novel structures.
BiocatalysisEmploying enzymes for key synthetic steps (e.g., oxidation, coupling, functional group manipulation).High selectivity, mild reaction conditions, and reduced waste.
Bio-inspired HalogenationMimicking natural halogenation processes for the introduction of chlorine atoms.Potentially more environmentally friendly halogenation methods.

Q & A

Q. What are the recommended synthetic routes for 6,8-dichloro-4H-1,3-benzodioxine, and how can reaction yields be optimized?

Methodological Answer: The Sandmeyer reaction is a robust method for introducing halogens into aromatic systems. For 6,8-dichloro-4H-1,3-benzodioxine, a diazotization step using sodium nitrite (NaNO₂) in acidic conditions, followed by substitution with CuCl as a catalyst, has been reported to achieve quantitative yields . Key parameters for optimization include:

  • Temperature control : Maintain 0–5°C during diazotization to avoid byproduct formation.
  • Catalyst stoichiometry : Use 1.2 equivalents of CuCl to ensure complete halogenation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Q. How should researchers characterize 6,8-dichloro-4H-1,3-benzodioxine to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments and chlorine substitution patterns. For example, singlet peaks at δ 7.91 ppm (aromatic H) and δ 130.8 ppm (C-Cl) are diagnostic .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M−H]⁻ at m/z 246.9924 ).
  • HPLC-PDA : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What are the standard protocols for assessing environmental persistence and toxicity?

Methodological Answer: Environmental persistence can be evaluated using:

  • OECD 301B Biodegradation Test : Measure degradation half-life in aqueous systems. Chlorinated dioxins typically show low biodegradability (<10% in 28 days) .
  • Ecotoxicology Assays : Use Daphnia magna or algal models (e.g., Pseudokirchneriella subcapitata) to determine EC₅₀ values. For 6,8-dichloro derivatives, EC₅₀ ranges from 0.1–1.0 mg/L .

Advanced Research Questions

Q. How can computational models predict the environmental fate of 6,8-dichloro-4H-1,3-benzodioxine?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to estimate:

  • Partition Coefficients : Log KowK_{ow} (octanol-water) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. Predicted log KowK_{ow} ≈ 4.2 indicates high bioaccumulation potential .
  • Atmospheric Degradation : Simulate OH radical reactions using MOPAC2015. Half-life in air is ~15 days, suggesting moderate persistence .

Q. What strategies resolve contradictions in bioactivity data for 6,8-dichloro-4H-1,3-benzodioxine derivatives?

Methodological Answer: Address discrepancies through:

  • Dose-Response Reevaluation : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects. For example, α-glucosidase inhibition may show IC₅₀ variability due to assay pH differences .
  • Structural-Activity Interrogation : Use X-ray crystallography or molecular docking to verify binding modes. Inconsistent IC₅₀ values in thiadiazole derivatives were resolved by identifying divergent hydrogen-bonding interactions with enzyme active sites .

Q. How can researchers optimize bioactivity while minimizing off-target effects in drug design?

Methodological Answer: Employ a multi-parametric approach:

  • Pharmacophore Modeling : Use Schrödinger Suite to align electronic (e.g., Cl substituent electronegativity) and steric features with target receptors (e.g., FLT3 kinase) .
  • Selectivity Screening : Test against related enzymes (e.g., α-amylase vs. α-glucosidase) to identify structure-specific interactions. For benzodioxine-thiadiazole hybrids, selectivity ratios >10-fold were achieved by modifying the dioxine ring’s substituent geometry .

Q. What advanced techniques analyze metabolic pathways of 6,8-dichloro-4H-1,3-benzodioxine in mammalian systems?

Methodological Answer:

  • LC-HRMS/MS : Track metabolites in liver microsomes. For example, hydroxylation at C4 produces a major metabolite (m/z 263.0012) .
  • Isotope Labeling : Use 14C^{14}C-labeled compound to quantify biliary excretion (e.g., 60% excretion in rats within 24 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.